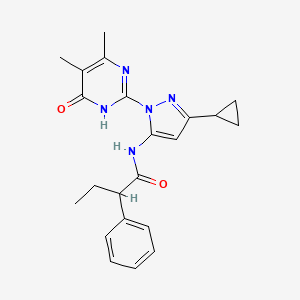

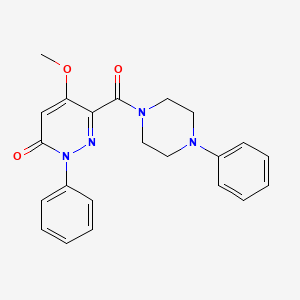

![molecular formula C9H6N4O B2896667 7-(2-Furyl)[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 206564-17-2](/img/structure/B2896667.png)

7-(2-Furyl)[1,2,4]triazolo[1,5-a]pyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“7-(2-Furyl)[1,2,4]triazolo[1,5-a]pyrimidine” is a compound that belongs to the class of [1,2,4]triazolo[1,5-a]pyrimidines . This class of compounds is known for their valuable biological properties . The molecular formula of this compound is C9H6N4O .

Synthesis Analysis

The synthesis of [1,2,4]triazolo[1,5-a]pyrimidines can be divided into two main groups: annulation of pyrimidine moiety to triazole ring and annulation of triazole fragment to pyrimidine ring . The Dimroth rearrangement of [1,2,4]triazolo[4,3-a]pyrimidines can also be used for the synthesis of [1,2,4]triazolo[1,5-a]pyrimidines .Molecular Structure Analysis

The molecular structure of “this compound” is available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

The synthetic ways for the preparation of [1,2,4]triazolo[1,5-a]pyrimidines involve various chemical reactions. For instance, the condensation of hydrazides with aminopyrimidine Schiff bases under mild oxidation with iron (III) chloride leads to the formation of [1,2,4]triazolo[1,5-a]pyrimidine system .Scientific Research Applications

Radiolabeling and Receptor Antagonism

7-(2-Furyl)[1,2,4]triazolo[1,5-a]pyrimidine derivatives, particularly those like SCH 58261, have been synthesized and utilized as potent non-xanthine A2A adenosine receptor antagonists. Tritium-labeled forms of these compounds, such as 3H-SCH 58261, have been developed for high specificity binding to A2A receptors in rat striatal membranes, facilitating detailed receptor characterization and pharmacological studies (Baraldi et al., 1996).

Pharmaceutical Applications

The [1,2,4]triazolo[1,5-a]pyrimidines and their analogs have shown a wide range of biological activities, including antibacterial, antifungal, antiviral, antiparasitic, and anticancer properties. This diverse biological activity profile underscores their potential in medicinal chemistry for developing new therapeutic agents (Pinheiro et al., 2020). Additionally, derivatives of [1,2,4]triazolo[1,5-a]pyrimidine have been used in the design of coordination compounds, showing promising therapeutic properties against diseases such as cancer and parasitic infections (Łakomska & Fandzloch, 2016).

Agrochemical and Antiparasitic Potential

Research has also delved into the application of [1,2,4]triazolo[1,5-a]pyrimidines in agriculture, demonstrating their herbicidal and antiparasitic activities. This highlights their potential in developing new agrochemical products for effective pest management and disease control (Salas et al., 2017).

Synthetic and Structural Studies

The synthesis of [1,2,4]triazolo[1,5-a]pyrimidines involves various methodologies, offering insights into their chemical properties and the potential for developing novel compounds with enhanced biological activities. These studies are crucial for understanding the structural requirements for biological activity and for the design of compounds with specific therapeutic targets (Fischer, 2010).

Mechanism of Action

Target of Action

The primary target of 7-(2-Furyl)[1,2,4]triazolo[1,5-a]pyrimidine is the A2a adenosine receptor . This receptor plays a crucial role in regulating myocardial oxygen consumption and coronary blood flow. The compound can serve as an effector for these receptors .

Mode of Action

This compound interacts with its targets by acting as a bio-isostere for purines, carboxylic acid, and N-acetylated lysine . This interaction results in changes in the receptor’s activity, leading to various downstream effects.

Biochemical Pathways

It is known that the compound has significant biological activities in a variety of domains, such asantibacterial, antifungal, antiviral, antiparasitic, and anticancer . It is also known to affect tubulin polymerization .

Result of Action

The compound exhibits remarkable biological activities in a variety of domains. It has been found to possess antibacterial, antifungal, antiviral, antiparasitic, and anticancer activities . In addition, it has been shown to have antitumor activity , both in vitro and in vivo, affecting tubulin polymerization .

Future Directions

The [1,2,4]triazolo[1,5-a]pyrimidines, including “7-(2-Furyl)[1,2,4]triazolo[1,5-a]pyrimidine”, have shown promising biological properties, which makes them interesting targets for future research . Their potential applications in treating various diseases, particularly cancer, make them a significant area of study .

properties

IUPAC Name |

7-(furan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N4O/c1-2-8(14-5-1)7-3-4-10-9-11-6-12-13(7)9/h1-6H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULVULLUWKSHJFU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=CC=NC3=NC=NN23 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-Chloro-2-methoxyphenyl)-4-[[6-(dimethylamino)pyrimidin-4-yl]amino]piperidine-1-carboxamide](/img/structure/B2896584.png)

![ethyl 3-(8-butyl-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2896586.png)

![Lithium 7-(tert-butoxycarbonyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate](/img/structure/B2896593.png)

![2-(4-Benzylbenzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2896595.png)

![1-(2,3-Dimethoxyphenyl)-3-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]urea](/img/structure/B2896596.png)

![[(3-Ethylphenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate](/img/structure/B2896603.png)

![N-[1-(1-Methyltetrazol-5-yl)ethyl]prop-2-enamide](/img/structure/B2896605.png)

![2,6-dichloro-5-fluoro-N-[(4-methylphenyl)(phenyl)methyl]pyridine-3-carboxamide](/img/structure/B2896606.png)